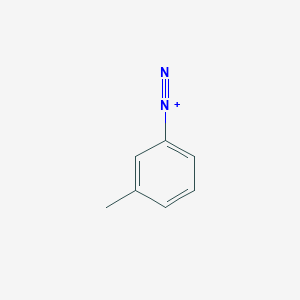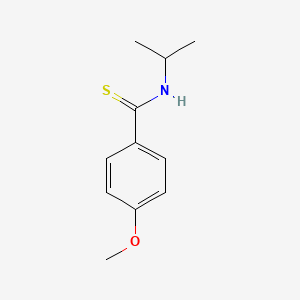
4-Methoxy-N-(propan-2-yl)benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-methoxythiobenzamide is an organic compound with the molecular formula C11H15NOS It is a derivative of benzamide, where the benzene ring is substituted with an isopropyl group and a methoxy group, and the amide nitrogen is bonded to a thiocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-methoxythiobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoyl chloride and isopropylamine.
Reaction: The 4-methoxybenzoyl chloride reacts with isopropylamine in the presence of a base such as triethylamine to form N-isopropyl-4-methoxybenzamide.
Thionation: The N-isopropyl-4-methoxybenzamide is then subjected to thionation using reagents like Lawesson’s reagent or phosphorus pentasulfide to replace the carbonyl oxygen with sulfur, yielding N-isopropyl-4-methoxythiobenzamide.
Industrial Production Methods
Industrial production methods for N-isopropyl-4-methoxythiobenzamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the thionation step and advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-isopropyl-4-methoxythiobenzamide can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocarbonyl group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-isopropyl-4-methoxythiobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-isopropyl-4-methoxythiobenzamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The isopropyl and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxythiobenzamide: Similar structure but lacks the isopropyl group.
N-isopropyl-4-methoxybenzamide: Similar structure but lacks the thiocarbonyl group.
Uniqueness
N-isopropyl-4-methoxythiobenzamide is unique due to the presence of both the isopropyl and thiocarbonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
62926-14-1 |
|---|---|
Formule moléculaire |
C11H15NOS |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
4-methoxy-N-propan-2-ylbenzenecarbothioamide |
InChI |
InChI=1S/C11H15NOS/c1-8(2)12-11(14)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3,(H,12,14) |
Clé InChI |
AINJLJWKAYUVKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=S)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
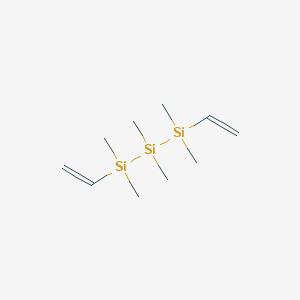
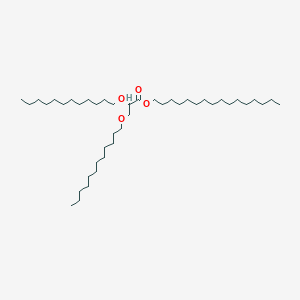

![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
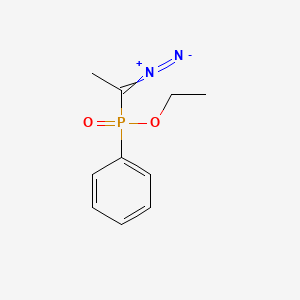
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)


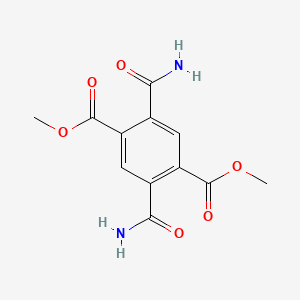
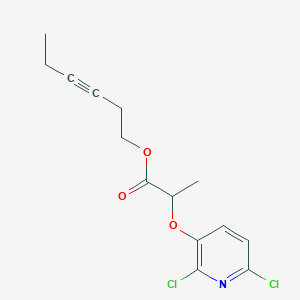
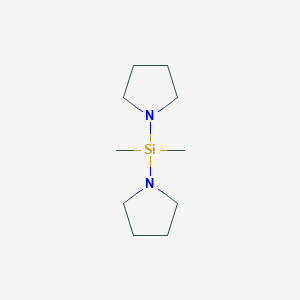
![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
